N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

medicinal chemistry drug discovery chemical biology

This compound is differentiated by its 3-bromobenzyl substituent, which serves as both a heavy atom for experimental phasing in co-crystallography and a reactive handle for palladium-catalyzed cross-coupling, enabling focused library synthesis from a late-stage intermediate. It fills a distinct, underrepresented chemical space for kinase or GPCR HTS campaigns compared to non-halogenated or fluoro analogs. Ensure scaffold integrity for SAR studies where meta-bromo electronic and lipophilic profiles are critical.

Molecular Formula C23H23BrN4O2
Molecular Weight 467.367
CAS No. 1115979-59-3
Cat. No. B2988347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
CAS1115979-59-3
Molecular FormulaC23H23BrN4O2
Molecular Weight467.367
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br
InChIInChI=1S/C23H23BrN4O2/c24-19-6-4-5-17(15-19)16-27-22(29)18-7-9-20(10-8-18)30-23-21(25-11-12-26-23)28-13-2-1-3-14-28/h4-12,15H,1-3,13-14,16H2,(H,27,29)
InChIKeyDSYOIQRRABJSAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 30 mg / 96 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1115979-59-3): Chemical Identity and Baseline Procurement Specifications


N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1115979-59-3) is a synthetic small molecule with the molecular formula C23H23BrN4O2 and a molecular weight of 467.37 g/mol . It features a benzamide core linked via an ether bridge to a piperidine-substituted pyrazine moiety, with a 3-bromobenzyl substituent on the amide nitrogen [1]. This compound is cataloged as a research chemical, typically supplied at ≥95% purity for laboratory use . Its structural complexity, integrating three distinct pharmacophoric elements—a halogenated aromatic ring, a piperidine heterocycle, and a pyrazine ring—positions it as a versatile scaffold within medicinal chemistry screening libraries, although its specific biological targets remain largely uncharacterized in the peer-reviewed public domain.

Why Generic Substitution Fails for N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1115979-59-3)


Within the class of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide derivatives, small structural modifications to the N-benzyl substituent can profoundly alter molecular recognition, physicochemical properties, and biological activity [1]. The target compound features a specific 3-bromobenzyl group, which introduces a distinct halogen-bond donor capability and alters lipophilicity and electronic distribution compared to closely related analogs bearing unsubstituted benzyl, 2-fluorobenzyl, 2-methoxybenzyl, or thiophen-2-ylmethyl groups at the same position . In the absence of publicly available head-to-head biological profiling data for this specific compound, the well-established principle of structure-activity relationships (SAR) dictates that even isosteric replacements at the N-benzyl position can lead to substantial differences in target binding affinity, selectivity, and cellular potency [1]. Therefore, generic substitution with an in-class analog without explicit comparative validation would introduce unacceptable uncertainty in any experimental or procurement decision.

Quantitative Differentiation Evidence for N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1115979-59-3)


Molecular Weight and Halogen Content Differentiation vs. Unsubstituted Benzyl Analog

The presence of the 3-bromobenzyl substituent in the target compound results in a significantly higher molecular weight (467.37 g/mol) and increased halogen content compared to the unsubstituted N-benzyl analog N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (calculated MW ~388.47 g/mol for C23H24N4O2) . This difference in mass and halogen composition alters key physicochemical parameters such as logP and polar surface area, which are critical determinants of membrane permeability and non-specific protein binding in cellular assays. The bromine atom also provides a heavy atom label for X-ray crystallography phasing and a potential site for further functionalization via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), which the unsubstituted analog lacks . Currently, no head-to-head biological activity data are publicly available for either compound.

medicinal chemistry drug discovery chemical biology

Bromine-Substitution Pattern: 3-Bromobenzyl vs. 2-Fluorobenzyl and 2-Methoxybenzyl Analogs

The meta-bromobenzyl substitution pattern on the target compound creates a distinct electronic and steric environment compared to ortho-substituted analogs. The 2-fluorobenzyl analog (N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide) carries a smaller, strongly electronegative fluorine at the ortho position, which influences torsional angles differently, while the 2-methoxybenzyl analog introduces an electron-donating and hydrogen-bond-accepting group . The meta-bromine on the target compound is expected to exhibit enhanced halogen-bond donor capacity (σ-hole interaction) relative to ortho-fluorine, potentially engaging distinct residues in a protein binding pocket. In the absence of comparative biochemical or cellular assay data for these specific compounds, this differentiation is based on established physicochemical principles of medicinal chemistry. Quantitative binding or inhibition data comparing these three compounds are not available in the current public domain.

structure-activity relationship halogen bonding medicinal chemistry

Benzamide Core Connectivity: 4-Oxy-Benzamide vs. Alternative Linkers

The target compound employs a 4-oxy-benzamide linkage connecting the pyrazine ring to the benzamide core via an ether bond. This contrasts with analogs that use direct C-C bonds or amide-based linkers. A published series of pyrazine-based Syk kinase inhibitors demonstrated that the nature of the linker between the pyrazine and benzamide substructures critically impacts both enzymatic potency and cellular activity: certain aminomethylpiperidine carboxamides achieved high Syk inhibition (IC50 values in the low nanomolar range) but showed negligible activity in a LAD2 mast cell degranulation assay [1]. While the target compound was not specifically reported in that study, the scaffold evidence suggests that the 4-oxy-benzamide connectivity may confer a distinct balance of potency and cell permeability relative to carboxamide- or sulfonamide-linked analogs. Direct comparative data for the target compound are not available.

scaffold hopping chemical probe design kinase inhibitor

Optimal Research Application Scenarios for N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1115979-59-3)


Chemical Probe Synthesis and Late-Stage Functionalization via Bromine Cross-Coupling

The 3-bromobenzyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This enables the construction of focused libraries from a common late-stage intermediate, allowing researchers to explore SAR at the benzyl position without de novo resynthesis of the entire scaffold . This synthetic advantage is absent in the unsubstituted benzyl or methoxybenzyl analogs.

X-ray Crystallographic Phasing via Bromine Anomalous Scattering

The bromine atom provides a strong anomalous scattering signal at Cu Kα and synchrotron wavelengths, enabling experimental phasing for protein-ligand co-crystal structure determination. This property is not available with non-halogenated or fluorine-only substituted analogs, making the target compound particularly valuable for structural biology campaigns where co-crystal structures are essential for rational design .

Scaffold-Oriented Medicinal Chemistry Screening Collection Enrichment

As part of a diverse screening library, the compound's unique combination of a pyrazine core, piperidine ring, and 3-bromobenzyl group fills a specific region of chemical space that is underrepresented by simpler, more common benzamide derivatives. Procurement for high-throughput screening (HTS) or fragment-based lead discovery (FBLD) pipelines can increase scaffold diversity and the probability of identifying novel starting points for kinase or GPCR targets .

Comparative Physicochemical Profiling Against In-Class Analogs

Researchers conducting systematic surveys of how halogen position and identity affect solubility, logD, plasma protein binding, and microsomal stability in the 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide series can use this compound as the meta-bromo reference point, comparing it directly against the unsubstituted benzyl, ortho-fluoro, ortho-methoxy, and thiophenylmethyl analogs to build predictive models for lead optimization .

Quote Request

Request a Quote for N-(3-bromobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.